molecular formula C15H15ClN6S2 B238270 BW 348U87 CAS No. 127142-14-7

BW 348U87

Cat. No.: B238270
CAS No.: 127142-14-7
M. Wt: 378.9 g/mol
InChI Key: YYLKOELWSMRYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of the compound 348U87 is ribonucleotide reductase (RNR) . RNR is an enzyme that plays a crucial role in DNA synthesis and repair, as it is responsible for the conversion of ribonucleotides into deoxyribonucleotides, the building blocks of DNA.

Mode of Action

348U87 acts as an inhibitor of ribonucleotide reductase . By inhibiting this enzyme, the compound interferes with DNA synthesis and repair, thereby affecting the replication of cells, including viral cells. Interestingly, 348U87 exhibits a synergistic effect with Acyclovir, a medication used to treat viral infections. This combination potentiates the antiviral activity of Acyclovir against herpes simplex virus (HSV) in an athymic nude mouse model .

Biochemical Pathways

The inhibition of ribonucleotide reductase by 348U87 affects the DNA synthesis pathway . This disruption leads to a decrease in the availability of deoxyribonucleotides, which are essential for DNA replication and repair. As a result, the replication of cells, including those of certain viruses, is hindered .

Pharmacokinetics

Given that it has been used in combination with acyclovir for antiviral therapy , it can be inferred that it has suitable pharmacokinetic properties for this application.

Result of Action

The inhibition of ribonucleotide reductase by 348U87 leads to a disruption in DNA synthesis and repair, thereby affecting cell replication. This is particularly impactful in the context of viral infections, where the replication of the virus is hindered. In combination with Acyclovir, 348U87 has been shown to potentiate the antiviral activity against HSV .

Biochemical Analysis

Biochemical Properties

The compound 348U87 is a ribonucleotide reductase inhibitor . Ribonucleotide reductase is a crucial enzyme in DNA synthesis, and by inhibiting this enzyme, 348U87 can affect the replication of herpes simplex virus (HSV) .

Cellular Effects

The effects of 348U87 on cells are primarily related to its role as a ribonucleotide reductase inhibitor . By inhibiting this enzyme, 348U87 can disrupt the DNA synthesis process, thereby affecting the replication of HSV within the cell .

Molecular Mechanism

The molecular mechanism of 348U87 involves the inhibition of ribonucleotide reductase . This enzyme is responsible for the conversion of ribonucleotides into deoxyribonucleotides, which are the building blocks of DNA. By inhibiting this enzyme, 348U87 can disrupt the DNA synthesis process, thereby affecting the replication of HSV .

Temporal Effects in Laboratory Settings

It is known that 348U87 exhibits a synergistic effect with Acyclovir, enhancing the antiviral activity of Acyclovir against HSV in athymic nude mouse model .

Dosage Effects in Animal Models

It is known that 348U87 exhibits a synergistic effect with Acyclovir, enhancing the antiviral activity of Acyclovir against HSV in athymic nude mouse model .

Metabolic Pathways

As a ribonucleotide reductase inhibitor, 348U87 likely interacts with the metabolic pathways involving DNA synthesis .

Subcellular Localization

As a ribonucleotide reductase inhibitor, it is likely that 348U87 localizes to the cytoplasm where ribonucleotide reductase is typically found .

Chemical Reactions Analysis

348U87 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 348U87 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

348U87 has several scientific research applications, including:

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6S2/c1-10(12-7-4-5-9-17-12)19-21-15(24)22-20-14(23)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLKOELWSMRYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1Cl)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127142-14-7
Record name Compound 348U87
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BW-348U87
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90OV2WY8JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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